Voacangine
Overview
Description
Synthesis Analysis
Voacangine's synthesis has been explored through various methods, including the derivation from natural sources and chemical synthesis. A notable study identified a new alkaloid as the hydroxyindolenine derivative of voacangine from Voacanga africana, proving its structure through synthesis and characterizing its rearrangement products (Thomas & Biemann, 1968). Furthermore, optimized processes have been developed to obtain voacangine from V. africana root bark, indicating an efficient pathway for its extraction and potential scalability (González et al., 2021).
Molecular Structure Analysis
Voacangine's molecular structure has been a subject of investigation due to its complex indole alkaloid framework. Its structure, including absolute configuration, was established by asymmetric total synthesis, involving key steps such as asymmetric Diels-Alder reactions (Harada et al., 2012). The structure and formation of related compounds, such as voaluteine, have also been studied, offering insights into the reactivity and transformation of voacangine derivatives (Guise et al., 1965).
Scientific Research Applications
1. Inhibition of Thermosensitive TRP Channels Voacangine, an alkaloid found in Voacanga africana, demonstrates notable activities against thermosensitive TRP channels. It acts as an antagonist for TRPV1 and TRPM8 but as an agonist for TRPA1. This unique profile, especially its inhibition of TRPM8, is significant as it is the first reported menthol competitive inhibitor of TRPM8 from a natural source. This discovery opens the door for the development of novel, stimulus-selective TRPM8 blockers (Terada et al., 2014).
2. Anti-Angiogenic Properties Voacangine has been identified as a novel anti-angiogenic agent. It inhibits the proliferation of human umbilical vein endothelial cells (HUVECs) and significantly suppresses VEGF-induced tube formation and chemoinvasion. These findings are crucial in the context of cancer treatment and other diseases linked with angiogenesis, suggesting voacangine as a potential therapeutic agent (Kim, Jung, & Kwon, 2012).
3. Pharmacokinetics and Potential Cardiotoxicity A study on the pharmacokinetics of voacangine in Wistar rats revealed its low bioavailability, which may indicate a negligible cardiotoxic risk in healthy consumers. However, the study emphasized the importance of considering potential drug/drug interactions and impaired health conditions (Mair et al., 2016).
4. Anticancer Activity Against Oral Cancer Cells Voacangine exhibits potent anticancer effects against human oral cancer cells. It induces ROS-triggered apoptosis, G2/M cell cycle arrest, and inhibits the PI3K/AKT signaling cascade. Its selective toxicity towards cancer cells over normal cells highlights its potential as a systemic therapy for oral cancer (Xiao et al., 2020).
5. Filaricidal Activity The compounds voacangine and voacamine, isolated from Voacanga africana, have demonstrated filaricidal activity against Onchocerca ochengi and Loa loa worms. This supports the traditional use of V. africana in treating human onchocerciasis and may have implications for developing new treatments (Borakaeyabe et al., 2015).
6. Corrosion Inhibition In a study on the corrosion inhibition of carbon steel, voacangine was identified as a mixed corrosion inhibitor. It demonstrated an inhibition efficiency of 90%, attributed to its adsorption onto the metal surface. This property of voacangine might have practical applications in corrosion prevention (Ngouné et al., 2020).
7. Antiviral and Virucidal Activities Voacangine and its structural analogs have shown antiviral and virucidal activities against different strains of the dengue virus. The effectiveness of voacangine varied based on the serotype and virus strain, indicating its potential in developing treatments against dengue virus infections (Monsalve-Escudero et al., 2021).
8. Development of Novel VEGFR2 Inhibitors Building on voacangine's antiangiogenic properties, researchers have developed synthetic small molecules based on voacangine's structure to target and modulate VEGFR2 kinase activity. These novel compounds, such as Voa analogue 19, showed increased potency against VEGFR2 phosphorylation and significant tumor cell death in mouse models (Cho et al., 2021).
Future Directions
properties
IUPAC Name |
methyl (1S,15S,17S,18S)-17-ethyl-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-4-14-9-13-11-22(21(25)27-3)19-16(7-8-24(12-13)20(14)22)17-10-15(26-2)5-6-18(17)23-19/h5-6,10,13-14,20,23H,4,7-9,11-12H2,1-3H3/t13-,14-,20-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAYTCMMKJYIAM-RUGRQLENSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C[C@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50965276 | |
Record name | Methyl 12-methoxyibogamine-18-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50965276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Voacangine | |
CAS RN |
510-22-5 | |
Record name | Voacangine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 12-methoxyibogamine-18-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50965276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 510-22-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.